molecular formula C25H23FN8O2S2 B1684697 SAR125844 CAS No. 1116743-46-4

SAR125844

Cat. No.: B1684697
CAS No.: 1116743-46-4
M. Wt: 550.6 g/mol
InChI Key: ODIUNTQOXRXOIV-UHFFFAOYSA-N
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Description

SAR-125844 is a potent and selective small molecule inhibitor of the MET kinase, which is a receptor tyrosine kinase involved in various cellular processes such as proliferation, migration, and invasion. Abnormal activation of MET has been observed in multiple human cancers, making it a significant target for cancer therapy .

Mechanism of Action

Target of Action

SAR125844 is a potent and highly selective inhibitor of the MET receptor tyrosine kinase . The MET receptor, a membrane receptor that is essential for embryonic development and wound healing in normal cells, is the primary target of this compound . Stimulation of MET by its natural ligand, the hepatocyte growth factor (HGF), induces cell proliferation, migration, and invasion .

Mode of Action

this compound inhibits MET autophosphorylation in cell-based assays in the nanomolar range . It displays nanomolar activity against the wild-type kinase and some kinase domain mutants, such as M1250T and Y1235D . This inhibition of MET autophosphorylation translates into antiproliferative activity selectively in MET-driven cell lines such as MET-amplified cell lines .

Biochemical Pathways

The MET receptor tyrosine kinase, inhibited by this compound, is part of the MET/HGF pathway . This pathway is common in human cancer and is thought to promote tumor initiation, metastasis, angiogenesis, and resistance to diverse therapies . Inhibition of the MET kinase by this compound leads to a significant impact on downstream PI3K/AKT and RAS/MAPK pathways .

Pharmacokinetics

this compound exhibits satisfactory eADMET (absorption, distribution, metabolism, excretion, and toxicity) in vitro properties . It has shown moderate total plasma clearance, large volume of distribution, and moderate to long terminal elimination half-life in rats .

Result of Action

The inhibition of MET autophosphorylation by this compound results in low nanomolar proapoptotic and antiproliferative activities selectively in cell lines with MET gene amplification or pathway addiction . Moreover, this compound induces a G1 block in the two MET-amplified tumor cell lines tested .

Action Environment

The action of this compound is influenced by the tumor environment. In two MET-amplified human gastric tumor xenograft models, SNU-5 and Hs 746T, intravenous treatment with this compound leads to potent, dose- and time-dependent inhibition of the MET kinase . High loading single dose administration of this compound using a nanosuspension formulation allowed a sustained P-MET inhibition in tumors up to 7 days . In all models, antitumor activity was achieved at well-tolerated doses without significant effect on body weight .

Biochemical Analysis

Biochemical Properties

SAR125844 has nanomolar activity against the wild-type MET kinase and some kinase domain mutants, such as M1250T and Y1235D . It is highly selective for MET kinase in a panel of 275 kinases tested, with only 5 other protein kinases inhibited at IC50 values below 300 nM . The compound interacts with the MET kinase by specifically binding to Tyr1230 in a non-active conformation of the protein .

Cellular Effects

In cellular assays, this compound inhibits MET autophosphorylation at the nanomolar range, translating into antiproliferative activity selectively in MET-driven cell lines such as MET-amplified cell lines . It induces a G1 block in the two MET-amplified tumor cell lines tested . Moreover, this compound is also able to inhibit HGF-induced cell migration in PC-3 prostate tumor cell line .

Molecular Mechanism

This compound exerts its effects at the molecular level by inhibiting MET autophosphorylation . This inhibition leads to a significant effect on downstream PI3K/AKT and RAS/MAPK pathways . The compound’s mode of binding in MET is highly favorable, which is not tolerated in CDK9 .

Temporal Effects in Laboratory Settings

In two MET-amplified human gastric tumor xenograft models tested, SNU-5 and Hs 746T, this compound treatment leads to potent impact on the MET signaling pathway in a dose and time-dependent manner . High loading single dose administration of this compound using a nanosuspension formulation allowed a sustained P-MET inhibition in tumors up to 7 days .

Dosage Effects in Animal Models

In animal models, daily or every-2-days intravenous treatment of this compound promoted a dose-dependent tumor regression in MET-amplified human gastric cancer models at tolerated doses without treatment-related body weight loss .

Metabolic Pathways

The metabolic pathways that this compound is involved in are primarily related to the MET kinase pathway . The compound inhibits MET autophosphorylation, leading to a significant effect on downstream PI3K/AKT and RAS/MAPK pathways .

Transport and Distribution

This compound exhibits satisfactory eADMET in vitro properties and has shown moderate total plasma clearance, large volume of distribution, and moderate to long terminal elimination half-life in rats .

Subcellular Localization

The subcellular localization of this compound is primarily associated with the MET kinase, a membrane receptor that is essential for embryonic development and wound healing in normal cells . The compound specifically interacts with Tyr1230 in a non-active conformation of the protein .

Preparation Methods

The synthesis of SAR-125844 involves a series of chemical reactions starting from benzimidazole sulfonate derivatives. The initial hit identification was based on a biochemical screen of a kinase inhibitor-biased library. Chemical modifications were made to improve selectivity and reduce cytotoxicity. The final compound, SAR-125844, was obtained through multi-parametric medicinal chemistry optimization .

Chemical Reactions Analysis

SAR-125844 undergoes various chemical reactions, primarily focusing on its interaction with the MET kinase. It acts as an ATP-competitive inhibitor, binding to the ATP-binding site of the MET kinase. This interaction inhibits the kinase activity, preventing downstream signaling pathways involved in cell proliferation and survival .

Scientific Research Applications

SAR-125844 has been extensively studied for its potential therapeutic applications in cancer treatment. It has shown significant antiproliferative activity in MET-amplified cell lines and has been tested in clinical trials for its efficacy in treating advanced solid tumors with MET amplification. The compound has demonstrated promising results in preclinical and clinical studies, making it a valuable candidate for targeted cancer therapy .

Comparison with Similar Compounds

SAR-125844 is unique in its high selectivity for the MET kinase compared to other similar compounds. It has shown superior selectivity and potency, with minimal off-target effects. Similar compounds include crizotinib, cabozantinib, and tivantinib, which also target the MET kinase but may have broader kinase inhibition profiles and different safety profiles .

Properties

IUPAC Name

1-[6-[[6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-1,3-benzothiazol-2-yl]-3-(2-morpholin-4-ylethyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23FN8O2S2/c26-17-3-1-16(2-4-17)19-7-8-22-30-31-25(34(22)32-19)37-18-5-6-20-21(15-18)38-24(28-20)29-23(35)27-9-10-33-11-13-36-14-12-33/h1-8,15H,9-14H2,(H2,27,28,29,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODIUNTQOXRXOIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC(=O)NC2=NC3=C(S2)C=C(C=C3)SC4=NN=C5N4N=C(C=C5)C6=CC=C(C=C6)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23FN8O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901031348
Record name SAR-125844
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901031348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

550.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1116743-46-4
Record name SAR-125844
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1116743464
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SAR-125844
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15382
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name SAR-125844
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901031348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SAR-125844
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XH93U6NIJE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

The 1-(6-{[6-(4-fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulphanyl}-1,3-benzothiazol-2-yl)-3-(2-morpholin-4-ylethyl)urea was prepared according to the method described in Example 1a, but using 240 mg of 3-chloro-6-(4-fluorophenyl)-1,2,4-triazolo[4,3-b]pyridazine, 338 mg of 1-(2-morpholin-4-ylethyl)-3-(6-sulphanyl-1,3-benzothiazol-2-yl)urea, 0.14 cm3 of triethylamine and 38 mg of sodium borohydride. The crude obtained is chromatographed on a Merck cartridge (30 g of silica 15-40 μm), elution being carried out with dichloromethane. 117 mg of 1-(6-{[6-(4-fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulphanyl}-1,3-benzothiazol-2-yl)-3-(2-morpholin-4-ylethyl)urea are thus recovered in the form of a beige solid, the characteristics of which are as follows:
Quantity
240 mg
Type
reactant
Reaction Step One
Name
1-(2-morpholin-4-ylethyl)-3-(6-sulphanyl-1,3-benzothiazol-2-yl)urea
Quantity
338 mg
Type
reactant
Reaction Step Two
Quantity
38 mg
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

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Name
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reactant
Reaction Step One
Name
O=C(NCCN1CCOCC1)Nc1nc2ccc(S)cc2s1
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Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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